4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-2-(methylcarbamoyl)pyridine 1-oxide, commonly known as Regorafenib N-Oxide, is a compound with significant implications in pharmaceutical research. This compound is a derivative of Regorafenib, a multi-kinase inhibitor used primarily in cancer therapy. The chemical structure indicates the presence of several functional groups that contribute to its biological activity and stability.
This compound belongs to the class of aryl ureas and pyridine derivatives. It is classified as an organic compound with potential applications in medicinal chemistry, particularly in targeting specific kinases involved in cancer progression.
The synthesis of 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-2-(methylcarbamoyl)pyridine 1-oxide typically involves multi-step organic reactions. The general approach includes:
Technical details regarding reagents, solvents, and specific reaction conditions are crucial for optimizing yield and purity but are often proprietary or protected under patent laws .
The molecular formula for 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-2-(methylcarbamoyl)pyridine 1-oxide is C21H15ClF4N4O4. The structure features:
The molecular weight of this compound is approximately 498.81 g/mol. Its predicted boiling point is around 580.5 °C, and it has a density of about 1.49 g/cm³ .
The compound may undergo various chemical reactions typical for its functional groups, including:
Technical details on these reactions can be found in specialized literature on organic chemistry and medicinal compounds .
As a derivative of Regorafenib, 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-2-(methylcarbamoyl)pyridine 1-oxide functions primarily as an inhibitor of multiple kinases involved in tumor growth and angiogenesis. The mechanism involves:
Data supporting these mechanisms can be found in pharmacological studies focusing on kinase inhibitors .
The primary application of 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-2-(methylcarbamoyl)pyridine 1-oxide lies in its role as a pharmaceutical agent. It has been studied for its efficacy against various cancers due to its ability to inhibit multiple signaling pathways associated with tumor growth and metastasis. Additionally, ongoing research may explore its potential in treating other diseases mediated by kinase activity .
This comprehensive analysis underscores the importance of this compound within medicinal chemistry and its potential therapeutic applications in oncology.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: